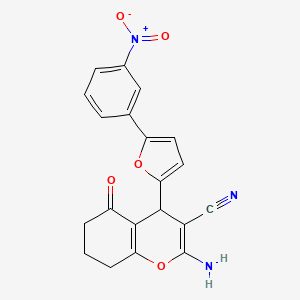

2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

This compound belongs to the chromene-3-carbonitrile family, characterized by a bicyclic chromene core fused with a nitrile group at position 2. The unique structural features include a 5-(3-nitrophenyl)furan-2-yl substituent at position 4 of the chromene ring and an amino group at position 3. Such derivatives are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to modulate cellular pathways like apoptosis and kinase inhibition .

Properties

IUPAC Name |

2-amino-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c21-10-13-18(19-14(24)5-2-6-16(19)28-20(13)22)17-8-7-15(27-17)11-3-1-4-12(9-11)23(25)26/h1,3-4,7-9,18H,2,5-6,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSRWNDCHFSVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound’s structure can be represented as follows:

This structure includes a chromene core fused with a furan ring and a nitrophenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with chromene scaffolds exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, studies have shown that certain 4H-chromene derivatives induce cell cycle arrest and apoptosis through caspase activation pathways .

Antimicrobial Properties

Chromene derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the nitrophenyl group in this compound could enhance its interaction with microbial targets, potentially disrupting cellular functions .

Antioxidant Activity

The antioxidant potential of chromene derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for mitigating oxidative stress-related diseases .

The biological activities of this compound can be summarized as follows:

- Inhibition of Tubulin Polymerization : By binding to tubulin, this compound disrupts microtubule formation, which is essential for cell division.

- Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

- Antioxidant Mechanism : Scavenges reactive oxygen species (ROS), reducing oxidative damage in cells.

Study 1: Anticancer Efficacy

A study conducted by Afifi et al. (2017) evaluated the anticancer effects of several 4H-chromene derivatives. Results demonstrated that compounds similar to our target compound significantly reduced cell viability in various cancer cell lines through apoptosis induction .

Study 2: Antimicrobial Activity

Research by Suvarna et al. (2017) assessed the antimicrobial efficacy of chromene derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds displayed potent antibacterial activity, suggesting their potential as therapeutic agents against infections .

Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | Afifi et al., 2017 |

| Antimicrobial | Disruption of microbial functions | Suvarna et al., 2017 |

| Antioxidant | Scavenging free radicals | Elshaflu et al., 2018 |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Ring System: Dihydropyrano-chromene derivatives (e.g., ) exhibit planar pyran rings, whereas tetrahydrochromenes (target compound) have non-planar, saturated rings, influencing conformational flexibility and bioavailability .

- Substituent Position : Para-substituted nitro groups (e.g., 4-nitrophenyl in ) show stronger antiproliferative activity than meta-substituted analogs, suggesting positional sensitivity in target binding .

Crystallographic and Stability Insights

- Torsional Angles : The target compound’s furan ring introduces a dihedral angle of ~15° with the chromene core (similar to fluorophenyl analogs in ), reducing steric hindrance. In contrast, 3,4-dimethoxyphenyl derivatives () show larger angles (~30°) due to bulky methoxy groups .

- Hydrogen Bonding: The amino and nitro groups in the target compound facilitate intermolecular N–H···O and C–H···O bonds, enhancing crystalline stability compared to non-polar methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.